molecular formula C10H10FNO2 B12632075 (6s)-6-(3-Fluorophenyl)morpholin-3-one CAS No. 920798-21-6

(6s)-6-(3-Fluorophenyl)morpholin-3-one

Cat. No.: B12632075
CAS No.: 920798-21-6
M. Wt: 195.19 g/mol
InChI Key: JYIFPQVJCIEQSM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-(3-Fluorophenyl)morpholin-3-one: is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(3-Fluorophenyl)morpholin-3-one typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired morpholinone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(3-Fluorophenyl)morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(3-Fluorophenyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6S)-6-(3-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)morpholin-3-one: Similar structure but with the fluorine atom at the 4-position.

    (6S)-6-(3-Fluorophenyl)-4-methylmorpholin-3-one: Similar structure with an additional methyl group.

Uniqueness

(6S)-6-(3-Fluorophenyl)morpholin-3-one is unique due to the specific positioning of the fluorine atom and the stereochemistry of the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920798-21-6

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(6S)-6-(3-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m1/s1

InChI Key

JYIFPQVJCIEQSM-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OCC(=O)N1)C2=CC(=CC=C2)F

Canonical SMILES

C1C(OCC(=O)N1)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.